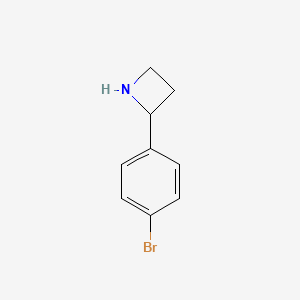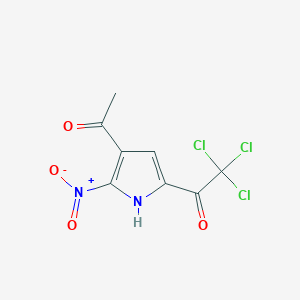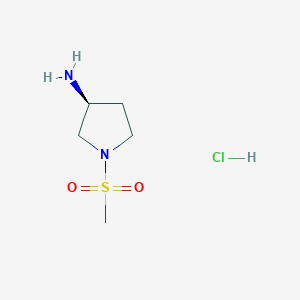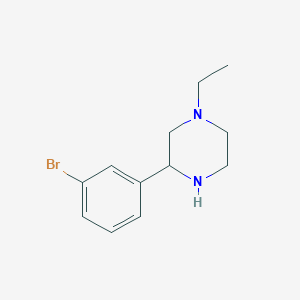
4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide is an organic compound that features a bromine atom, a hydroxyethyl group, and a trifluoroethoxy group attached to a benzamide core. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Hydroxyethylation: Addition of a hydroxyethyl group.
Trifluoroethoxylation: Introduction of a trifluoroethoxy group.
Amidation: Formation of the benzamide structure.
Each step requires specific reagents and conditions, such as bromine for bromination, ethylene oxide for hydroxyethylation, and trifluoroethanol for trifluoroethoxylation.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles.
Major Products
Oxidation: 4-bromo-N-(2-carboxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.
Reduction: N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.
Substitution: 4-azido-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.
Aplicaciones Científicas De Investigación
This compound could be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group could enhance binding affinity due to its electron-withdrawing properties.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(2-hydroxyethyl)benzamide: Lacks the trifluoroethoxy group.
3-(2,2,2-trifluoroethoxy)benzamide: Lacks the bromine atom.
N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the trifluoroethoxy group makes 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide unique, potentially offering distinct reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3/c12-8-2-1-7(10(18)16-3-4-17)5-9(8)19-6-11(13,14)15/h1-2,5,17H,3-4,6H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWDWFOGKBQFNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCO)OCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)



![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)


![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)




